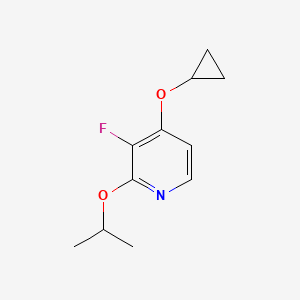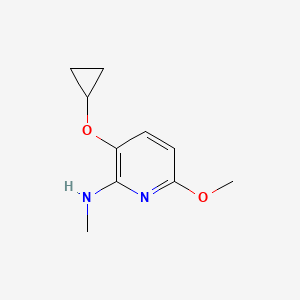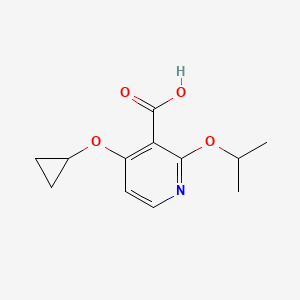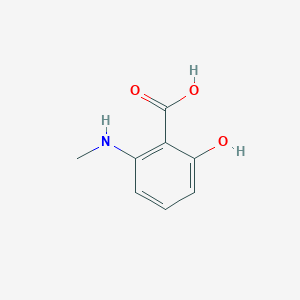
4-Cyclopropoxy-3-(methylthio)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-(methylthio)-5-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring This specific compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(methylthio)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The cyclopropoxy, methylthio, and trifluoromethyl groups are introduced through specific reactions. For example, the cyclopropoxy group can be added via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group. The methylthio group can be introduced through a thiolation reaction using a methylthiolating agent. The trifluoromethyl group can be added using a trifluoromethylating reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring or the functional groups. For example, the trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For instance, the cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Difluoromethyl derivatives.
Substitution Products: Compounds with different nucleophilic groups replacing the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biology and Medicine:
Drug Development: The compound’s unique functional groups make it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or tool in studying biochemical pathways and interactions.
Industry:
Agriculture: The compound may have applications in the development of agrochemicals, such as herbicides or insecticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-(methylthio)-5-(trifluoromethyl)pyridine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropoxy and methylthio groups can contribute to binding interactions with target proteins, influencing the compound’s potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-fluoropyridine: This compound has a fluorine atom instead of the trifluoromethyl group, which may result in different chemical and biological properties.
4-Cyclopropoxy-3-methoxybenzoic acid: This compound has a methoxy group instead of the methylthio group and a benzoic acid moiety instead of the pyridine ring.
Uniqueness: 4-Cyclopropoxy-3-(methylthio)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropoxy and methylthio groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H10F3NOS |
|---|---|
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-methylsulfanyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-8-5-14-4-7(10(11,12)13)9(8)15-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
ZSEXXYNHSVVPAO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CN=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















